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molecular formula C8H10N2O2 B1313471 3-Nitrophenylethylamine CAS No. 83304-13-6

3-Nitrophenylethylamine

Cat. No. B1313471
M. Wt: 166.18 g/mol
InChI Key: WEPKDBHGQDETGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787534B2

Procedure details

In ethanol (150 ml) was suspended N-(3-nitrophenethyl)phthalimide obtained in Preparation Example 26. To the mixture was added hydrazine (5.7 ml), followed by heating under reflux for 1 hour. Though the reaction mixture was once completely dissolved, crystals again precipitated. The crystals were filtered off and washed with cooled ethanol. Then, the solvent was evaporated, to give the title compound (5.559 g, 99%) as a yellow oil.
Name
N-(3-nitrophenethyl)phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:20]=[CH:21][CH:22]=1)[CH2:7][CH2:8][N:9]1C(=O)C2=CC=CC=C2C1=O)([O-:3])=[O:2].NN>C(O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:20]=[CH:21][CH:22]=1)[CH2:7][CH2:8][NH2:9])([O-:3])=[O:2]

Inputs

Step One
Name
N-(3-nitrophenethyl)phthalimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Preparation Example 26
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
Though the reaction mixture was once completely dissolved
CUSTOM
Type
CUSTOM
Details
crystals again precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with cooled ethanol
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CCN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.559 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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